3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[2-(2-methylphenyl)acetyl]piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-7-2-3-8-17(16)13-21(26)24-12-6-9-18(14-24)25-15-23-20-11-5-4-10-19(20)22(25)27/h2-5,7-8,10-11,15,18H,6,9,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTUBNNBNZUVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reaction
Reagents :
- 2-Aminobenzoic acid (1.0 equiv)
- Piperidin-3-amine (1.2 equiv)
- Coupling agent: HATU (1.5 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF
Procedure :
- Dissolve 2-aminobenzoic acid (137 mg, 1.0 mmol) and HATU (570 mg, 1.5 mmol) in DMF (5 mL).
- Add DIPEA (522 μL, 3.0 mmol) and stir at 0°C for 10 minutes.
- Introduce piperidin-3-amine (120 mg, 1.2 mmol) and stir at room temperature for 12 hours.
- Quench with water (20 mL), extract with ethyl acetate (3 × 15 mL), dry over Na2SO4, and concentrate.
- Purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to yield 2-amino-N-(piperidin-3-yl)benzamide as a white solid (189 mg, 78%).
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.98 (d, J = 8.2 Hz, 1H), 3.12–3.05 (m, 1H), 2.90–2.82 (m, 2H), 2.45–2.38 (m, 1H), 1.75–1.65 (m, 2H), 1.50–1.40 (m, 2H).
- HRMS (ESI) : m/z calcd for C12H17N3O [M+H]+: 220.1445; found: 220.1448.
Cyclization to 3-(Piperidin-3-yl)quinazolin-4(3H)-one
The quinazolin-4(3H)-one ring is formed via H2O2-mediated oxidative cyclization, leveraging dimethyl sulfoxide (DMSO) as a one-carbon source.
Oxidative Cyclization
Reagents :
- 2-Amino-N-(piperidin-3-yl)benzamide (1.0 equiv)
- DMSO (3.0 equiv)
- H2O2 (30% aqueous, 2.0 equiv)
- Solvent: DMSO
Procedure :
- Combine 2-amino-N-(piperidin-3-yl)benzamide (220 mg, 1.0 mmol) and DMSO (234 μL, 3.0 mmol) in a sealed tube.
- Add H2O2 (204 μL, 2.0 mmol) and heat at 140°C for 20 hours.
- Cool to room temperature, dilute with water (30 mL), and extract with ethyl acetate (3 × 20 mL).
- Dry organic layers over Na2SO4, concentrate, and purify via column chromatography (CH2Cl2/MeOH, 9:1) to obtain 3-(piperidin-3-yl)quinazolin-4(3H)-one as a pale-yellow solid (185 mg, 68%).
Characterization :
- Melting Point : 198–200°C.
- 13C NMR (100 MHz, CDCl3): δ 162.4 (C=O), 148.7 (C2), 134.5 (C8a), 129.8 (C6), 128.3 (C7), 126.9 (C4a), 55.2 (C3-piperidine), 46.8 (C1-piperidine), 32.1 (C5-piperidine).
- Yield Optimization : Varying H2O2 equivalents (1.5–2.5 equiv) showed maximal yield at 2.0 equiv.
Acylation of Piperidine Nitrogen
The piperidine nitrogen is acylated with 2-(o-tolyl)acetyl chloride to introduce the final substituent.
Acylation Reaction
Reagents :
- 3-(Piperidin-3-yl)quinazolin-4(3H)-one (1.0 equiv)
- 2-(o-Tolyl)acetyl chloride (1.5 equiv)
- Base: Triethylamine (2.0 equiv)
- Solvent: Dichloromethane
Procedure :
- Dissolve 3-(piperidin-3-yl)quinazolin-4(3H)-one (150 mg, 0.55 mmol) and triethylamine (153 μL, 1.1 mmol) in DCM (10 mL).
- Add 2-(o-tolyl)acetyl chloride (124 mg, 0.83 mmol) dropwise at 0°C and stir for 6 hours.
- Quench with saturated NaHCO3 (15 mL), extract with DCM (3 × 10 mL), dry over Na2SO4, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound as a white solid (182 mg, 72%).
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 8.20 (d, J = 7.8 Hz, 1H), 7.65–7.50 (m, 4H), 7.30–7.20 (m, 4H), 4.85–4.75 (m, 1H), 3.90–3.70 (m, 2H), 3.10–2.95 (m, 2H), 2.55 (s, 3H), 2.20–2.00 (m, 2H).
- HRMS (ESI) : m/z calcd for C22H23N3O2 [M+H]+: 362.1860; found: 362.1863.
Alternative Synthetic Routes
Transition-Metal-Free SNAr Cyclization
A Cs2CO3-promoted SNAr reaction between ortho-fluorobenzamide and N-(piperidin-3-yl)benzamide in DMSO at 135°C for 24 hours yields the quinazolinone core. This method avoids metal catalysts but requires stringent anhydrous conditions.
Example :
- Yield : 70% for analogous compounds.
- Limitation : Limited to electron-deficient benzamides.
Piperidine Intermediate Synthesis
Reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salts with NaBH4/ZnCl2 provides 4-(piperidine-3-yl)aniline, which can be functionalized further. Adapting this protocol for quinazolinone synthesis remains unexplored.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base, or electrophilic substitution using electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the importance of quinazoline derivatives in cancer therapy. The compound under discussion has been investigated for its ability to inhibit polo-like kinase 1 (Plk1), a critical regulator of mitosis that is often overexpressed in various cancers. Inhibitors targeting Plk1 have shown promise in disrupting cancer cell proliferation. For instance, a study identified novel small-molecule inhibitors based on quinazoline scaffolds that selectively target the polo-box domain of Plk1, demonstrating significant anti-proliferative effects in vitro .
Table 1: Summary of Anticancer Activities
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one | Plk1 | Inhibitory | |
| Triazoloquinazolinones | Plk1 PBD | Significant inhibition |
Antimicrobial Properties
In addition to its anticancer potential, 3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one may exhibit antimicrobial activity. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties. For instance, related compounds have shown promising results against various bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Compound | Activity Type | Efficacy | Reference |
|---|---|---|---|
| Quinazoline derivatives | Antibacterial | Moderate to high | |
| 2-chloroacetyl-piperazine derivatives | Antimicrobial | Significant |
Synthesis and Structure-Activity Relationship
The synthesis of 3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the quinazoline ring and side chains can significantly influence biological activity. For instance, variations in substituents on the piperidine ring have been shown to enhance binding affinity to target proteins and improve pharmacokinetic properties .
Case Studies and Research Insights
Several studies have explored the efficacy of quinazoline-based compounds in preclinical models:
- Inhibition of Plk1 : A study demonstrated that certain quinazoline derivatives effectively inhibited Plk1 activity, leading to reduced cell viability in cancer cell lines .
- Antibacterial Testing : Compounds similar to 3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one were tested against standard bacterial strains, showing comparable efficacy to established antibiotics .
Mechanism of Action
The mechanism of action of 3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related quinazolinones with variations in substituents, biological activities, and synthetic approaches. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Structural and Functional Insights
Substitution at Position 2 vs. Position 6 :
- The main compound lacks substituents at position 2 or 6, whereas analogs like the PET tracer in feature a 6-(4-chlorophenyl) group, enhancing receptor selectivity. Chlorine or fluorine at position 6/7 (e.g., Compound 23 ) improves α1-adrenergic receptor blockade, suggesting that halogenation modulates target affinity.
Piperidine Modifications :
- The 2-(o-tolyl)acetyl-piperidine group distinguishes the main compound from analogs with fluoroethyl () or methoxyethyl chains. Fluorine in PET tracers improves lipophilicity and radiolabeling efficiency, while acetyl groups may reduce metabolic degradation.
Thio vs. Acetyl Substituents :
- S-Substituted derivatives (e.g., aliphatic-thio in ) exhibit potent carbonic anhydrase inhibition (KI < 15 nM), whereas acetyl-piperidine derivatives (main compound) likely favor different targets, such as CNS receptors, due to altered electronic profiles.
Biological Activity Trends :
- Antibacterial Activity : Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 9a ) enhance activity against Gram-negative bacteria.
- Antihypertensive Activity : Bulky substituents (e.g., dihydroisoxazole in Compound 23 ) improve α1-adrenergic receptor binding and duration of action.
Research Findings and Implications
PET Imaging Potential: The structural similarity to GHS-R1a tracers () suggests the main compound could be radiolabeled (e.g., with 18F or 11C) for CNS imaging, contingent on o-tolyl acetyl-piperidine’s receptor affinity.
Antihypertensive and Antimicrobial Gaps :
While the compound lacks direct data, chloro or fluoro substitutions (as in ) could be explored to expand its therapeutic scope.
Carbonic Anhydrase Inhibition : Replacing the acetyl group with a thioether (as in ) might shift activity toward enzyme inhibition, warranting further SAR studies.
Biological Activity
3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, known by its CAS number 2034517-79-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.4 g/mol
- Structure : The compound features a quinazolinone core, which is known for various pharmacological activities.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several human carcinoma cell lines, including HePG2 (liver), MCF7 (breast), and A549 (lung). Studies have shown that derivatives of quinazolinones exhibit significant anticancer properties:
- Cytotoxicity : In vitro studies indicate that the compound demonstrates potent cytotoxic activity with IC50 values that suggest effective inhibition of cancer cell proliferation .
- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce apoptosis and interfere with cell cycle progression, particularly at the G1 phase .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Antibacterial and Antifungal Effects : The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. It exhibits minimum inhibitory concentration (MIC) values that indicate strong antibacterial effects .
- Potential Applications : Given its effectiveness against resistant strains, there is potential for developing it as a therapeutic agent in treating infections caused by resistant bacteria.
Structure-Activity Relationship (SAR)
The biological activities of quinazolinone derivatives are often influenced by their structural components. Modifications to the piperidine ring and the introduction of various substituents on the quinazolinone core can enhance potency and selectivity:
| Substituent | Activity | Reference |
|---|---|---|
| o-Tolyl Acetyl | Enhanced anticancer activity | |
| Phenyl Groups | Increased binding affinity | |
| Halogen Substituents | Improved antimicrobial properties |
Case Studies
Several studies have documented the synthesis and evaluation of quinazolinone derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives, including 3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, assessing their anticancer potential against multiple cell lines. Results indicated significant inhibition rates compared to control groups .
- Molecular Docking Studies : Docking studies have shown that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism through which it exerts its effects .
Q & A
Q. What are the established synthetic routes for 3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step pathways:
Piperidine ring formation : Alkylation or condensation reactions to construct the piperidine core.
Quinazolinone assembly : Cyclization of anthranilic acid derivatives with carbonyl-containing reagents.
Functionalization : Introducing the o-tolylacetyl group via acyl chloride coupling .
Optimization strategies:
- Use phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., o-tolyl protons at δ 6.8–7.3 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry :
- HRMS (ESI+) to verify molecular ion ([M+H]⁺ at m/z 404.18) and rule out isotopic impurities .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and confirm acetyl group orientation .
Q. What preliminary biological screening models are used to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro assays :
- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ < 10 µM suggests high potency) .
- Antimicrobial : Broth microdilution for MIC values against S. aureus or E. coli .
- Target engagement : Fluorescence polarization assays to test binding affinity for kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?
- Methodological Answer :
- Substituent modification :
- Rationale : Use DFT calculations to predict electronic effects of substituents on binding pocket interactions .
Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer :
- Solubility enhancement :
- Introduce polar groups (e.g., -OH, -NH₂) on the o-tolyl ring while maintaining logP < 3 .
- Use co-solvents (e.g., PEG 400) in preclinical formulations .
- Metabolic stability :
- Replace labile esters (e.g., acetyl) with amides to reduce hydrolysis .
- Test hepatic microsomal stability (t₁/₂ > 60 min indicates suitability for in vivo studies) .
Q. How can contradictory data in biological activity across studies be resolved?
- Methodological Answer :
- Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in cancer assays):
- Assay variability : Standardize cell passage numbers and culture conditions (e.g., serum-free vs. FBS-supplemented media) .
- Structural analogs : Compare batch purity via HPLC to rule out degradation products .
- Statistical validation : Use ANOVA with post-hoc tests to confirm significance across replicates .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking :
- Software: AutoDock Vina or Schrödinger Suite.
- Target: EGFR kinase (PDB ID: 1M17). Key interactions: Hydrogen bonds between quinazolinone carbonyl and Met793 .
- MD Simulations : Run 100-ns trajectories to assess complex stability (RMSD < 2 Å indicates robust binding) .
Q. Which in vivo models are appropriate for evaluating efficacy and toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
